molecular formula C9H11NO2 B8684951 2-Methyl-3-(methylamino)benzoic acid

2-Methyl-3-(methylamino)benzoic acid

Cat. No. B8684951
M. Wt: 165.19 g/mol
InChI Key: BNYCIDYVYCUCBU-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To methyl 2-methyl-3-(methylamino)benzoate (125 mg, 0.698 mmol) in methanol (7 ml) was added 2M aqueous lithium hydroxide (1.8 ml, 3.63 mmol), and the solution was stirred at 25° C. for 3 h, at which point the volume was reduced by rotary evaporation. The aqueous mixture was diluted with water (3 ml) and the pH adjusted to 5 with 1 N hydrochloric acid. The resultant precipitate was collected by filtration and dried in vacuo to afford (50 mg, 42%) of 2-methyl-3-(methylamino)benzoic acid. MS (EI) for C9H11NO2: 166 (MH+).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([NH:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Li+]>CO>[CH3:1][C:2]1[C:11]([NH:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC=C1NC
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for 3 h, at which point the volume
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reduced by rotary evaporation
ADDITION
Type
ADDITION
Details
The aqueous mixture was diluted with water (3 ml)
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1NC
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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